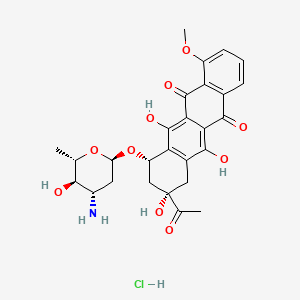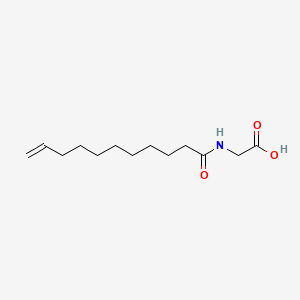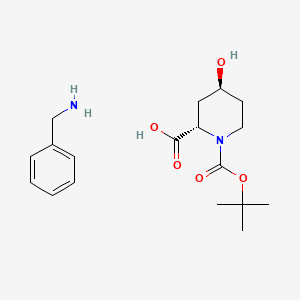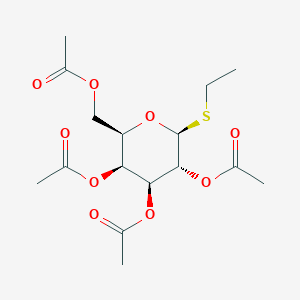
Chlorhydrate de 4’-épidaunorubicine
Vue d'ensemble
Description
4'-Epidaunorubicin hydrochloride, also known as 4'-Epi-DNR, is a semi-synthetic derivative of the anthracycline antibiotic, daunorubicin. It is a potent antitumor agent that has been extensively studied for its potential use in cancer treatment.
Applications De Recherche Scientifique
Traitement du cancer
Chlorhydrate de 4’-épidaunorubicine: est principalement utilisé dans le traitement du cancer en raison de sa capacité à inhiber la réplication de l'ADN. Il se lie à l'ADN et empêche le déroulement de la double hélice, ce qui est une étape cruciale dans la réplication de l'ADN. Cette action en fait un agent efficace contre divers types de cellules cancéreuses, où il est utilisé pour stopper leur prolifération .
Recherche sur la résistance aux antibiotiques
Ce composé a montré un potentiel dans la lutte contre la résistance aux antibiotiques lorsqu'il est utilisé en association avec des aminoglycosides. Il peut prévenir les mécanismes de résistance bactérienne, ce qui en fait un atout précieux dans le développement de nouvelles stratégies antibiotiques .
Synthèse et purification des médicaments
La forme cristalline du This compound est utilisée dans la synthèse de médicaments anthracyclines. Il est également impliqué dans les méthodes de purification pour éliminer les impuretés telles que l'épi-feudomycine de la production biotechnologique de l'épidaunorubicine .
Recherche pharmacologique
Les chercheurs utilisent le This compound pour étudier sa pharmacocinétique et sa pharmacodynamique. Il est structurellement similaire à d'autres anthracyclines comme la daunorubicine et l'épirubicine, ce qui contribue à comprendre le comportement des médicaments et la résistance dans les cellules .
Production biotechnologique
Le composé est produit biotechnologiquement, et son processus de production est intéressant pour optimiser les rendements et réduire les sous-produits. Ces recherches peuvent conduire à des méthodes de fabrication de médicaments plus efficaces et plus rentables .
Études de biologie moléculaire
En biologie moléculaire, le This compound est utilisé pour étudier les interactions avec l'ADN et les mécanismes de dommages et de réparation de l'ADN. Ses propriétés de liaison en font un outil utile pour comprendre les complexités du matériel génétique .
Mécanisme D'action
Target of Action
The primary target of 4’-Epidaunorubicin hydrochloride is DNA and the enzyme topoisomerase II . This compound, also known as 4’-epi-Daunomycin hydrochloride, exerts its antitumor effects by interfering with the synthesis and function of DNA .
Mode of Action
4’-Epidaunorubicin hydrochloride interacts with its targets by forming complexes with DNA through intercalation between base pairs. It also inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, thereby preventing the religation portion of the ligation-religation reaction .
Biochemical Pathways
The affected pathway is the DNA replication process. By interacting with DNA and topoisomerase II, 4’-Epidaunorubicin hydrochloride disrupts the normal replication process, leading to DNA damage and cell death . The production of 4’-Epidaunorubicin hydrochloride involves the biosynthetic pathway of TDP-L-daunosamine .
Pharmacokinetics
It is known that the compound is used in the treatment of various cancers, suggesting that it has sufficient bioavailability to exert its therapeutic effects .
Result of Action
The molecular and cellular effects of 4’-Epidaunorubicin hydrochloride’s action include DNA damage, inhibition of DNA replication, and ultimately, cell death . This leads to its antitumor effects, making it an effective treatment for various types of cancer .
Action Environment
The action, efficacy, and stability of 4’-Epidaunorubicin hydrochloride can be influenced by various environmental factors. For instance, the production of 4’-Epidaunorubicin hydrochloride by Streptomyces peucetius involves a fermentation process, which can be affected by environmental conditions . .
Propriétés
IUPAC Name |
(7S,9S)-9-acetyl-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO10.ClH/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33;/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3;1H/t10-,14-,16-,17-,22-,27-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGHGUXZJWAIAS-RBSGUPIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClNO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80204948 | |
| Record name | 4'-Epidaunorubicin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56390-08-0 | |
| Record name | 5,12-Naphthacenedione, 8-acetyl-10-[(3-amino-2,3,6-trideoxy-α-L-arabino-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-, hydrochloride (1:1), (8S,10S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56390-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Epidaunorubicin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056390080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Epidaunorubicin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (8S-cis)-8-acetyl-10-[(3-amino-2,3,6-trideoxy-α-L-arabino-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxynaphthacene-5,12-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.659 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes this newly discovered crystalline form of 4'-epidaunorubicin hydrochloride advantageous for pharmaceutical applications?
A1: The research highlights two key advantages of the novel crystalline form: stability and solubility [, ]. While the abstracts don't delve into specific applications, enhanced stability could translate to longer shelf life and easier storage. Improved solubility is crucial for drug formulation and administration, potentially leading to more efficient delivery and bioavailability.
Q2: Can you elaborate on the process used to create this crystalline form of 4'-epidaunorubicin hydrochloride?
A2: Both studies describe a crystallization process utilizing a system of three solvents [, ]:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Lanthanum, tris[(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-](/img/no-structure.png)







![Disodium 2-[4-[[1-[[(2-methoxy-5-methyl-4-sulphonatophenyl)amino]carbonyl]-2-oxopropyl]azo]phenyl]-6-methylbenzothiazole-7-sulphonate](/img/structure/B1589827.png)



